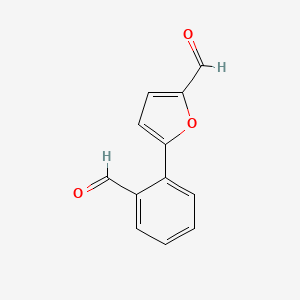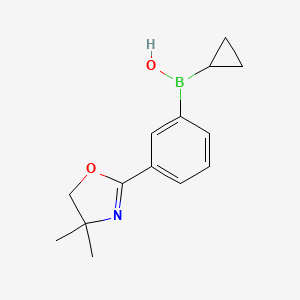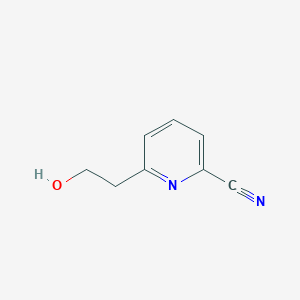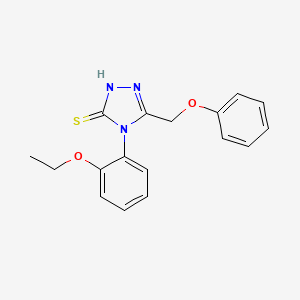
5-Tridecanolide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tridecanolide, ®- is a chemical compound with the molecular formula C13H24O2 It is a type of lactone, specifically a macrocyclic lactone, which is characterized by a large ring structure containing an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tridecanolide, ®- can be achieved through several methods. One common approach involves the use of chiral building blocks to ensure the desired stereochemistry. For example, the synthesis of both enantiomers of 12-methyl-13-tridecanolide and 14-methyl-15-pentadecanolide (muscolide) has been reported using (S)-(+)- or ®-(-)-3-bromo-2-methyl-1-propanol as a chiral building block . The reaction conditions typically involve catalytic asymmetric conjugate addition to a suitable macrocyclic enone followed by Baeyer-Villiger oxidation .
Industrial Production Methods
Industrial production methods for 5-Tridecanolide, ®- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced technologies could also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Tridecanolide, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the lactone ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Tridecanolide, ®- include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of 5-Tridecanolide, ®- depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Tridecanolide, ®- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its musk-like odor.
Mechanism of Action
The mechanism of action of 5-Tridecanolide, ®- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 12-Methyl-13-tridecanolide
- 14-Methyl-15-pentadecanolide (muscolide)
- 13-Tetradecanolide
- 14-Pentadecanolide
- 15-Hexadecanolide
Uniqueness
5-Tridecanolide, ®- is unique due to its specific stereochemistry and the resulting properties. Its ability to act as a building block for other complex molecules and its applications in various fields highlight its distinctiveness compared to similar compounds.
Properties
CAS No. |
99461-66-2 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(6R)-6-octyloxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m1/s1 |
InChI Key |
RZZLMGATMUAJPX-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1CCCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC1CCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
![2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)
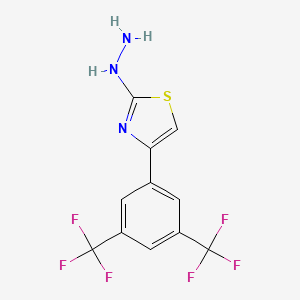
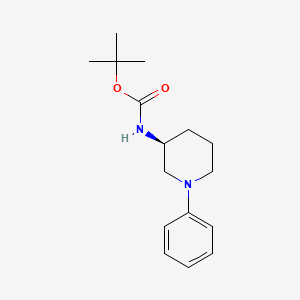
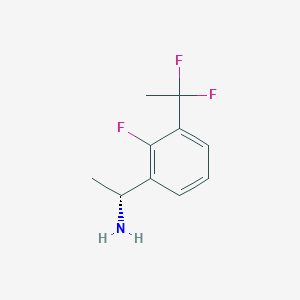
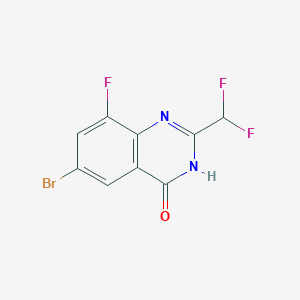
![6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid](/img/structure/B11764185.png)

![(4-Chlorophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11764210.png)
